8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine
Description
8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine is a polycyclic heterocyclic compound featuring a naphthalene core fused with a 1,4-oxazine ring. The methoxy group at the 8-position and the hexahydro configuration of the oxazine ring confer unique steric and electronic properties. This compound is primarily synthesized via oxidative cyclization of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime using phenyliodine(III) diacetate (PIDA) in tert-butanol, yielding intermediates like 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, which isomerizes to nitrile oxides in deuterated DMSO . Its structural complexity makes it a valuable precursor for synthesizing trisubstituted naphthalenes and bioactive derivatives .
Properties
CAS No. |
1097820-97-7 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
8-methoxy-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazine |
InChI |
InChI=1S/C13H17NO2/c1-15-10-3-4-11-9(8-10)2-5-12-13(11)16-7-6-14-12/h3-4,8,12-14H,2,5-7H2,1H3 |
InChI Key |
YQSJWXYFWHZSEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CC2)NCCO3 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Critical parameters include:
-
Oxidant selection : LTA outperformed silver oxide (Ag₂O) and phenyliodine diacetate (PIDA) in yield and selectivity.
-
Solvent effects : Polar aprotic solvents (e.g., THF, DMF) stabilized intermediates, while protic solvents led to hydrolysis byproducts.
-
Temperature : Reactions conducted at 0–25°C minimized side-product formation.
Table 1 : Oxidative Cyclization Conditions and Outcomes
Intramolecular Wittig Reaction Strategy
An alternative route employs nitrosonaphthols and acetylenic esters in the presence of phosphine derivatives. Arkat-usa.org details a protocol where 1-nitroso-2-naphthol reacts with dimethyl acetylenedicarboxylate (DMAD) and triphenylphosphine (PPh₃) to form a vinylphosphonium salt, which undergoes intramolecular Wittig cyclization. This method produced dimethyl 3H-naphtho[2,1-b][1,oxazine-2,3-dicarboxylate in 85% yield, which was demethylated and functionalized to yield the target compound.
Mechanistic Insights
-
Nucleophilic attack : PPh₃ attacks the acetylenic ester, forming a zwitterionic intermediate.
-
Proton transfer : The nitrosonaphthol protonates the intermediate, generating a vinylphosphonium salt.
-
Cyclization : Intramolecular Wittig reaction forms the oxazine ring (Figure 1B).
Table 2 : Wittig Reaction Parameters
| Phosphine | Dipolarophile | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Triphenylphosphine | DMAD | Toluene | 85 | |
| Trimethylphosphine | Phenylacetylene | DCM | 93 |
Multi-Step Functionalization Pathways
Precursor Synthesis via Methoxylation
A modular approach begins with 2,8-dimethoxy-1-naphthaldehyde, synthesized via Pd(OAc)₂-catalyzed methoxylation of 1-naphthaldehyde. Selective demethylation using AlCl₃ yielded 2-hydroxy-8-methoxy-1-naphthaldehyde, which was converted to the corresponding oxime and cyclized under oxidative conditions.
Ring-Opening and Functionalization
Naphtho[1,8-de]oxazine intermediates (e.g., compound 2 ) undergo ring-opening in DMF at 120°C to form 2,8-dihydroxy-1-naphthonitrile, which is methylated (MeI, K₂CO₃) to install the methoxy group. Subsequent reduction (DIBAL-H) and cyclization steps complete the synthesis.
Table 3 : Key Intermediate Yields
| Step | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Demethylation | AlCl₃ | 15 | |
| Oxime Cyclization | LTA, THF | 80 | |
| Nitrile Reduction | DIBAL-H, THF | 55 |
Comparative Analysis of Methods
-
Efficiency : Oxidative cyclization (80% yield) outperforms Wittig (85%) and multi-step (18% overall) routes.
-
Scalability : LTA-based methods require stoichiometric oxidants, complicating large-scale production.
-
Functional Group Tolerance : Wittig reactions accommodate diverse dipolarophiles (e.g., styrene, methyl acrylate) .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxazine ring to a more reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced oxazine compounds.
Substitution: Substituted naphtho[1,2-b][1,4]oxazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of naphtho[1,2-b][1,4]oxazine compounds exhibit notable anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells by disrupting cellular mechanisms and promoting cell cycle arrest. For instance, a study demonstrated that 8-methoxy-2H,3H,4H-naphtho[1,2-b][1,4]oxazine derivatives inhibited the proliferation of various cancer cell lines through modulation of signaling pathways involved in cell survival and apoptosis .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective potential. It has been found to possess antioxidant properties that help mitigate oxidative stress in neuronal cells. In vitro studies suggest that it can protect against neurodegenerative diseases by preventing neuronal apoptosis and enhancing neuronal survival .
Material Science
Photochemical Applications
8-Methoxy-2H,3H,4H-naphtho[1,2-b][1,4]oxazine has been explored for its photochemical properties. Its ability to undergo reversible photoisomerization makes it suitable for applications in photonic devices and molecular switches. The compound's unique structure allows it to switch between different forms upon exposure to light, which can be harnessed in developing advanced materials for optical applications .
Polymer Science
In polymer chemistry, this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. The addition of naphtho[1,2-b][1,4]oxazine derivatives into polymer blends has shown improvements in thermal stability and tensile strength . This application is particularly relevant in the development of high-performance materials for industrial applications.
Analytical Chemistry
Fluorescent Probes
The compound serves as a fluorescent probe due to its unique electronic structure. It can be utilized in various analytical techniques such as fluorescence spectroscopy to detect specific biomolecules or environmental pollutants. Its high sensitivity and selectivity make it an effective tool for monitoring chemical reactions and biological processes .
Chromatographic Applications
In chromatography, 8-methoxy-2H,3H,4H-naphtho[1,2-b][1,4]oxazine is used as a stationary phase modifier to enhance the separation efficiency of complex mixtures. Its incorporation into chromatographic systems has been shown to improve resolution and reduce analysis time for various analytes .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells; inhibits cell proliferation |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |
| Material Science | Photochemical Applications | Utilized in molecular switches due to reversible photoisomerization |
| Polymer Science | Enhances mechanical and thermal properties of polymers | |
| Analytical Chemistry | Fluorescent Probes | Used in fluorescence spectroscopy for detecting biomolecules |
| Chromatographic Applications | Improves separation efficiency in chromatographic systems |
Mechanism of Action
The mechanism of action of 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Analogous Naphthooxazines
Naphtho[1,8-de][1,2]Oxazin-4-ol
- Structure : Peri-annelated naphthooxazine with hydroxyl and acyl/benzyl substituents.
- Synthesis : Oxidative cyclization of 2-hydroxy-1-naphthaldehyde oxime using PIDA or lead(IV) acetate .
- Reactivity : Undergoes ring-opening to form dihydroxynaphthonitriles, enabling access to trisubstituted naphthalenes .
- Key Difference : The 1,2-oxazine fusion at the 1,8-positions contrasts with the 1,4-oxazine in the target compound, leading to divergent reactivity (e.g., nitrile oxide formation vs. stable oxazine rings) .
3-Phenyl-3H-Naphtho[1,2-e][1,2,3]Oxadiazine
- Structure : Naphthalene fused with a 1,2,3-oxadiazine ring and a phenyl substituent.
- Synthesis: Derived from (E)-1-[(2-phenylhydrazono)methyl]naphthalen-2-ol .
- Key Difference : The 1,2,3-oxadiazine ring introduces different electronic effects compared to 1,4-oxazine, influencing stability and cycloaddition reactivity .
Comparison with Benzo-Fused 1,4-Oxazines
2H-Benzo[b][1,4]Oxazine Derivatives
- Structure : Benzene fused with 1,4-oxazine.
- Bioactivity : Exhibits cytotoxicity against hypoxic cancer cells by modulating hypoxia-induced genes (HIF-1α, VEGF) .
Hexahydropyrazino[1,2-d]Pyrido[3,2-b][1,4]Oxazine
- Structure : Pyridine and pyrazine-fused 1,4-oxazine.
- Bioactivity : Potent PARP7 inhibitors with oral bioavailability .
- Key Difference : The hexahydro configuration in the target compound reduces ring strain, enhancing stability under physiological conditions .
Data Tables Summarizing Key Comparisons
Table 1: Structural and Functional Attributes
| Attribute | Target Compound | Naphtho[1,8-de][1,2]Oxazin-4-ol | 2H-Benzo[b][1,4]Oxazine |
|---|---|---|---|
| Core Structure | Naphtho[1,2-b][1,4]oxazine | Naphtho[1,8-de][1,2]oxazine | Benzo[b][1,4]oxazine |
| Key Substituent | 8-Methoxy | 4-Hydroxy | Variable halogen/alkyl |
| Synthetic Yield | 15–80% | 30–50% | 60–90% |
| Bioactivity | Anticancer intermediates | Dye/pharmaceutical precursors | Hypoxia-targeting agents |
Table 2: Stability Under Solvent Conditions
| Compound | Solvent | Stability | Key Observation |
|---|---|---|---|
| Target Nitrile Oxide | DMSO | >18 hours | No dimerization/isocyanate formation |
| Spirooxazines | Toluene | Photochromic degradation | Rapid isomerization under UV |
| 2H-Benzo[b][1,4]Oxazine | Water | Hydrolytically stable | pH-dependent reactivity |
Conclusion: 8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine distinguishes itself from analogous compounds through its unique hexahydro configuration and methoxy substitution, which enhance stability and synthetic versatility.
Biological Activity
8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine is a synthetic compound belonging to the class of naphtho-oxazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on the biological activities associated with this compound, including its mechanisms of action and therapeutic potentials.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 239.27 g/mol. The structure features a methoxy group (-OCH₃) at the 8-position of the naphtho-oxazine core.
Antimicrobial Properties
Research has indicated that compounds similar to 8-methoxy-2H,3H,4H-naphtho[1,2-b][1,4]oxazine exhibit antimicrobial properties. For instance:
- Leishmanicidal Activity : In vitro studies have shown that derivatives of naphtho-oxazines can inhibit the growth of Leishmania species. A study demonstrated that certain analogs exhibited significant leishmanicidal activity with selectivity indices favorable compared to standard treatments like amphotericin B .
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of 8-methoxy-2H,3H,4H-naphtho[1,2-b][1,4]oxazine were assessed against various cancer cell lines:
- Cell Lines Tested : Commonly used cancer cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : Preliminary data suggest that this compound exhibits moderate cytotoxic effects with IC50 values indicating potential for further development as an anticancer agent.
The precise mechanism by which 8-methoxy-2H,3H,4H-naphtho[1,2-b][1,4]oxazine exerts its biological effects is still under investigation. However:
- Reactive Oxygen Species (ROS) : Some studies indicate that similar compounds may induce oxidative stress in target cells by increasing ROS levels . This mechanism could contribute to both antimicrobial and anticancer activities.
Case Studies
Several case studies highlight the therapeutic potential of naphtho-oxazine derivatives:
- Case Study on Leishmaniasis : A compound structurally related to 8-methoxy-2H-naphtho[1,2-b][1,4]oxazine was tested in vivo for its efficacy against Leishmania infantum. Results showed a significant reduction in parasite load in treated animals compared to controls .
- Cancer Cell Studies : In a recent study involving MCF-7 cells treated with various concentrations of naphtho-oxazines, a dose-dependent decrease in cell viability was observed. The study concluded that these compounds could be developed into chemotherapeutic agents pending further investigation into their mechanisms and safety profiles.
Data Table: Biological Activities Summary
Q & A
Q. In vitro assays :
- Radioligand binding : Assess affinity for dopamine (D1/D2) and serotonin (5-HT2A) receptors .
- Functional assays : Measure cAMP modulation in HEK293 cells transfected with receptor plasmids.
In vivo imaging : Radiolabel derivatives (e.g., 11C-methoxy analogs) for PET imaging in rodent models .
Data Contradiction Analysis
- Issue : Conflicting antimicrobial activity reports for 8-methoxy vs. 8-bromo derivatives.
- Resolution :
- Meta-analysis : Compare MIC values across studies using standardized CLSI protocols .
- Solubility testing : Poor aqueous solubility of methoxy derivatives may lead to false negatives; use DMSO-PBS co-solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
